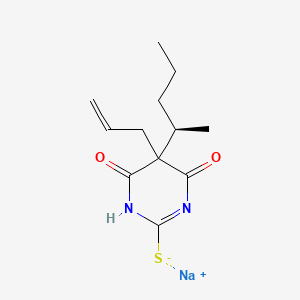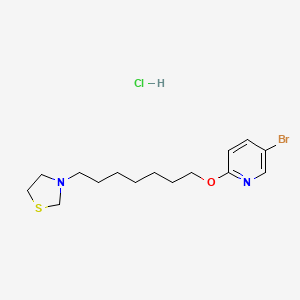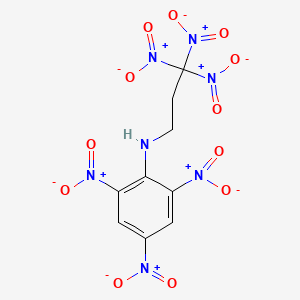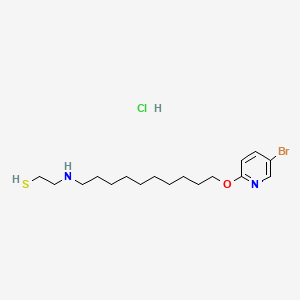
Pubchem_71365947
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pubchem_71365947 is a chemical compound listed in the PubChem database, which is a repository for chemical structures, biological activities, and biomedical annotations. This compound is part of a vast collection of chemical information that serves as a key resource for scientists, students, and the public .
Vorbereitungsmethoden
The preparation methods for Pubchem_71365947 involve various synthetic routes and reaction conditions. These methods can include solid, liquid, or gas phase precursors to synthesize the compound. Industrial production methods often involve large-scale chemical reactions under controlled conditions to ensure the purity and yield of the compound .
Analyse Chemischer Reaktionen
Pubchem_71365947 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents like potassium permanganate, while reduction reactions might use reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Pubchem_71365947 has a wide range of scientific research applications. In chemistry, it is used for studying reaction mechanisms and developing new synthetic methods. In biology, it can be used to investigate biochemical pathways and molecular interactions. In medicine, this compound may be explored for its potential therapeutic effects. Additionally, it has industrial applications in the production of various chemical products .
Wirkmechanismus
The mechanism of action of Pubchem_71365947 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the context in which it is used. The exact molecular targets and pathways involved can vary, but they often include key enzymes, receptors, and signaling molecules .
Vergleich Mit ähnlichen Verbindungen
Pubchem_71365947 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with related chemical structures or similar biological activities. Some of these compounds can be found in databases like ChEMBL, KEGG Compound, and DrugBank. Each of these compounds may have distinct properties and applications, making this compound unique in its own right .
Eigenschaften
CAS-Nummer |
51846-18-5 |
|---|---|
Molekularformel |
Al2Li3 |
Molekulargewicht |
74.9 g/mol |
InChI |
InChI=1S/2Al.3Li |
InChI-Schlüssel |
CPJQXQJBTAOBMQ-UHFFFAOYSA-N |
Kanonische SMILES |
[Li].[Li].[Li].[Al].[Al] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]-](/img/structure/B14657745.png)
![4-(Methylamino)-6-[(propan-2-yl)amino]-1,3,5-triazine-2(5H)-thione](/img/structure/B14657759.png)







![1-[(Tetradecyloxy)methoxy]tetradecane](/img/structure/B14657819.png)
